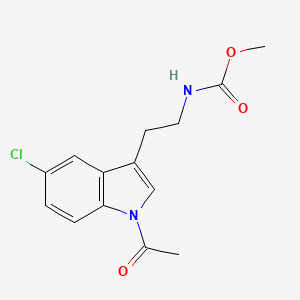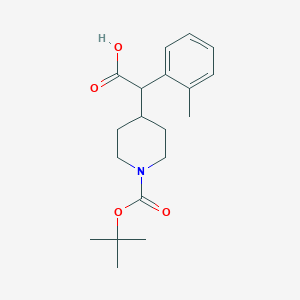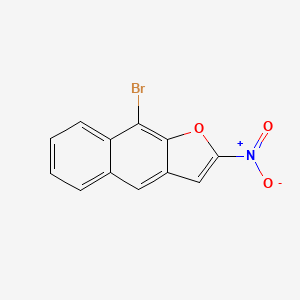![molecular formula C14H19N5O2 B11836606 9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- CAS No. 139131-01-4](/img/structure/B11836606.png)
9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-嘌呤-6-胺,9-(7,7-二甲基-6,8-二氧杂螺[3.5]壬-2-基)- 是一种复杂的属于嘌呤家族的有机化合物。该化合物以其独特的螺环结构为特征,该结构包括与螺环壬烷部分融合的嘌呤环体系。螺环的存在赋予该化合物独特的化学和物理性质,使其在各个科学领域都受到关注。
准备方法
合成路线和反应条件
9H-嘌呤-6-胺,9-(7,7-二甲基-6,8-二氧杂螺[3.5]壬-2-基)- 的合成通常涉及多步有机反应。一种常见的方法是在酸性或碱性条件下将嘌呤衍生物与螺环酮缩合。反应条件通常需要仔细控制温度、pH 值和溶剂,以确保产物的产率和纯度高。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。此外,还采用重结晶、色谱和蒸馏等提纯技术来获得所需的高纯度化合物。
化学反应分析
反应类型
9H-嘌呤-6-胺,9-(7,7-二甲基-6,8-二氧杂螺[3.5]壬-2-基)- 会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 亲核和亲电取代反应很常见,其中嘌呤环上的官能团可以被其他取代基取代。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 卤代溶剂和钯碳等催化剂。
主要产物
氧化: 形成氧化嘌呤衍生物。
还原: 形成还原嘌呤衍生物。
取代: 形成具有各种官能团的取代嘌呤衍生物。
科学研究应用
化学
在化学领域,9H-嘌呤-6-胺,9-(7,7-二甲基-6,8-二氧杂螺[3.5]壬-2-基)- 被用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应和开发新的化合物。
生物学
在生物学研究中,研究这种化合物与核酸和蛋白质的潜在相互作用。它与天然嘌呤的结构相似,使其成为研究生化途径和分子机制的宝贵工具。
医药
在医药领域,研究该化合物的衍生物的潜在治疗应用。它们可能表现出抗病毒、抗癌或抗菌活性,使其成为药物开发的候选药物。
工业
在工业领域,这种化合物用于合成特种化学品和材料。其独特的特性可以用于制造具有特定功能的先进材料。
作用机制
9H-嘌呤-6-胺,9-(7,7-二甲基-6,8-二氧杂螺[3.5]壬-2-基)- 的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物可以与酶的活性位点结合,抑制或调节其活性。此外,它可能与核酸相互作用,影响基因表达和细胞过程。螺环结构在决定该化合物的结合亲和力和特异性方面起着至关重要的作用。
相似化合物的比较
类似化合物
- 6-甲基氨基-9-甲基嘌呤
- N,N-二甲基-9H-嘌呤-6-胺
- 2-氯-9H-嘌呤-6-胺
独特性
与类似化合物相比,9H-嘌呤-6-胺,9-(7,7-二甲基-6,8-二氧杂螺[3.5]壬-2-基)- 因其螺环结构而脱颖而出。这种独特的特征赋予了不同的化学和物理性质,使其在各种应用中更加通用。螺环结构还增强了其稳定性和反应性,在合成和工业过程中提供了优势。
属性
CAS 编号 |
139131-01-4 |
|---|---|
分子式 |
C14H19N5O2 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
9-(7,7-dimethyl-6,8-dioxaspiro[3.5]nonan-2-yl)purin-6-amine |
InChI |
InChI=1S/C14H19N5O2/c1-13(2)20-5-14(6-21-13)3-9(4-14)19-8-18-10-11(15)16-7-17-12(10)19/h7-9H,3-6H2,1-2H3,(H2,15,16,17) |
InChI 键 |
ZKDSSJCBNLPOMY-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC2(CC(C2)N3C=NC4=C(N=CN=C43)N)CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)


![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)








![3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one](/img/structure/B11836578.png)
![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)
